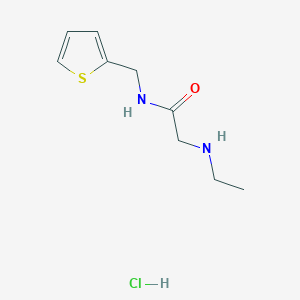

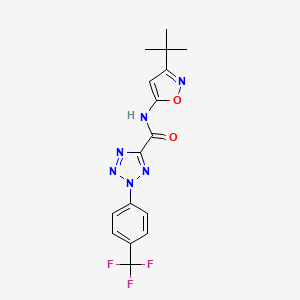

![molecular formula C14H14ClN3OS B2809298 N-(2-甲氧基苯基)-6-甲基噻吩并[2,3-d]嘧啶-4-胺 盐酸盐 CAS No. 1049793-17-0](/img/structure/B2809298.png)

N-(2-甲氧基苯基)-6-甲基噻吩并[2,3-d]嘧啶-4-胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxyphenyl and methylthieno groups would be attached to this ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other pyrimidine derivatives. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions, eliminations, additions, and rearrangements .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its degree of lipophilicity (i.e., the affinity of this drug for a lipid environment) would affect its ability to diffuse easily into cells .科学研究应用

合成和表征

盐酸N-(2-甲氧基苯基)-6-甲基噻吩并[2,3-d]嘧啶-4-胺是一种合成用于各种药理和生物应用的化合物。Jadhav 等人 (2022) 详细介绍了嘧啶衍生物的合成,包括具有 4-甲氧基苯基基团的化合物的生产,重点介绍了将查耳酮衍生物转化为嘧啶-2-胺的过程 Jadhav 等人,2022 年。

抗真菌作用

Jafar 等人 (2017) 进行的研究检查了包括具有 4-甲氧基苯基基团的各种嘧啶衍生物的抗真菌特性。他们发现这些化合物对曲霉和黑曲霉表现出显着的抗真菌作用,表明它们具有作为抗真菌剂的潜力 Jafar 等人,2017 年。

生物活性

该化合物已被研究其生物活性,包括抗炎作用。Kumar 等人 (2017) 合成了一系列嘧啶-2-胺并筛选了它们的抗炎活性,一些衍生物显示出显着的结果 Kumar 等人,2017 年。

核磁共振波谱分析

Sørum 等人 (2010) 对 N-取代的 6-(4-甲氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺进行了核磁共振波谱分析,提供了详细的化学位移分配。这项研究对于理解这些化合物的分子结构和性质至关重要 Sørum 等人,2010 年。

抗癌活性

研究还探讨了嘧啶衍生物的潜在抗癌活性。Grigoryan 等人 (2008) 研究了合成嘧啶化合物的抗肿瘤特性,在这一领域发现了有希望的结果 Grigoryan 等人,2008 年。

未来方向

作用机制

Target of Action

The primary target of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial protein-serine/threonine kinases that regulate cell cycles and transcriptions . They play a vital role in cell cycle regulation, making them promising targets for cancer treatment .

Mode of Action

The compound interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle, particularly in cancer cells, leading to a halt in their proliferation . The compound’s potent antitumor activities have been observed in studies, outperforming the positive control palbociclib .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway, leading to a disruption in the normal cell cycle . This disruption can lead to the death of cancer cells, as they rely heavily on rapid cell division for their growth . Additionally, the compound has been observed to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Pharmacokinetics

It also shows an ability to inhibit interleukin 6 secretion in BEAS-2B cells .

Result of Action

The result of the compound’s action is the effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . This is likely due to the compound’s ability to inhibit proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

属性

IUPAC Name |

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS.ClH/c1-9-7-10-13(15-8-16-14(10)19-9)17-11-5-3-4-6-12(11)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJEQYAPDWUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

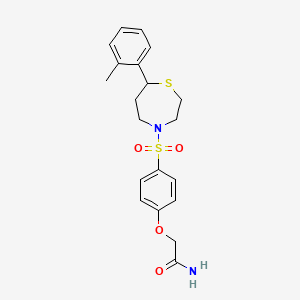

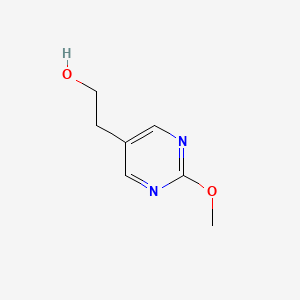

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)

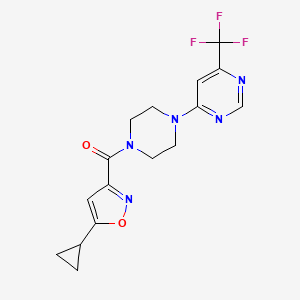

![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2809223.png)

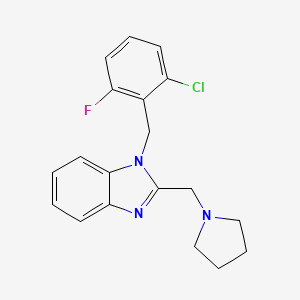

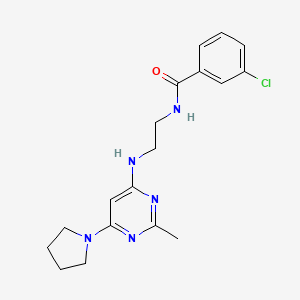

![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)

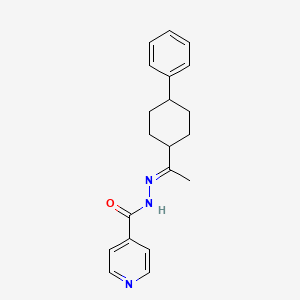

![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)